N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide is a complex organic compound that features a dibenzofuran moiety linked to a dimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common approach starts with the preparation of dibenzofuran, which can be synthesized from coal tar or through the cyclization of biphenyl ethers . The dibenzofuran is then functionalized to introduce the ethyl group at the 2-position, often using a Friedel-Crafts alkylation reaction . The final step involves coupling the functionalized dibenzofuran with 2,6-dimethoxybenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized to form dibenzofuran-2,3-dione.
Reduction: The benzamide group can be reduced to the corresponding amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings of the dibenzofuran and dimethoxybenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often employed.
Major Products
Oxidation: Dibenzofuran-2,3-dione.
Reduction: N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzylamine.
Substitution: Various halogenated derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing it from dephosphorylating its substrates . This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with similar structural features but lacking the benzamide group.
Dibenzo[b,d]thiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen atom in the furan ring.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2,6-dimethoxybenzamide is unique due to the combination of the dibenzofuran and dimethoxybenzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-26-20-8-5-9-21(27-2)22(20)23(25)24-13-12-15-10-11-19-17(14-15)16-6-3-4-7-18(16)28-19/h3-11,14H,12-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGUYNNDIHUKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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